2-(4-氯苯基)丙-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, N-substituted propylamines with antifungal activity were synthesized by replacing the ether group of tetraconazole with secondary or tertiary amino groups, indicating that the introduction of amine functionalities is a common strategy in the synthesis of bioactive compounds . Another paper describes a novel synthetic route for a compound with a central amine nitrogen, which could be relevant to the synthesis of "2-(4-Chlorophenyl)propan-2-amine" . Additionally, the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl) thiophenes through the Gewald reaction suggests that the chlorophenyl group can be incorporated into various molecular frameworks .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a triazolopyrimidin-2-amine derivative was solved, showing how molecules form inversion dimers and are packed into layers by π-stacking interactions . Similarly, the molecular structure of a dichlorophenyl-thiazol-2-amine was elucidated by single-crystal X-ray diffraction, providing insights into the distribution of electrostatic potential within the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl compounds is highlighted in several studies. Chlorophenyl chlorothionoformates have been shown to react with tertiary amines to give thiocarbamates and alkyl chlorides, which could be relevant to the reactivity of "2-(4-Chlorophenyl)propan-2-amine" . Electrophilic amination of fluorophenols with diazenes, resulting in the removal of the fluorine atom, demonstrates the potential for substitution reactions at the phenol position .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "2-(4-Chlorophenyl)propan-2-amine" have been studied using various analytical techniques. The FT-IR, NMR, and mass spectral data have been used to characterize the compounds . Additionally, computational methods such as density functional theory (DFT) have been employed to predict vibrational wavenumbers, electronic absorption spectra, and to perform frontier molecular orbital (FMO) analysis . These studies provide a comprehensive understanding of the physical and chemical properties of chlorophenyl and amine-containing compounds.

科学研究应用

环境影响和降解

与2-(4-氯苯基)丙-2-胺具有结构相似性的氯酚污染的环境后果已得到广泛的审查。氯酚对哺乳动物和水生生物产生中等的毒性作用,长期接触后对鱼类的毒性变得相当大。这些化合物在环境中的持久性可能有所不同,根据环境条件变为中等至高,尽管预计生物蓄积性较低。它们强烈的感官效应是一个显着的特征 (Krijgsheld & Gen, 1986).

毒理学和诱变性研究

像2,4-二氯苯氧基乙酸(与2-(4-氯苯基)丙-2-胺相关的化合物)这样的氯苯氧基化合物的毒理学和诱变性研究进展迅速。科学计量学审查突出了这一领域的重大全球贡献和趋势,表明重点关注职业风险、神经毒性和对除草剂的抗性 (Zuanazzi, Ghisi, & Oliveira, 2020).

合成和结构性质

已经研究了新型取代化合物的合成和结构性质,探索了三氯醛与取代苯胺的反应动力学以形成各种产物,包括2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮。这项研究提供了对产物构象和涉及三氯醛和胺的反应中形成的潜在中间化合物的见解 (Issac & Tierney, 1996).

环境系统中的吸附和降解

研究苯氧基除草剂对土壤和其他材料的吸附突出了这些化合物的环境行为。土壤-水分配系数和影响吸附的因素,如土壤有机碳含量和pH值,提供了对类似化合物环境归宿的见解。这些知识对于了解2-(4-氯苯基)丙-2-胺和相关化合物如何与环境系统相互作用以及不同修复方法的效率至关重要 (Werner, Garratt, & Pigott, 2012).

高级氧化工艺降解

已经综述了通过高级氧化工艺 (AOP) 降解含氮有害化合物,包括胺和偶氮化合物。本综述涵盖了降解效率、反应机理以及各种工艺参数对处理结果的影响。它全面概述了使用 AOP 降解与 2-(4-氯苯基)丙-2-胺结构相关的化合物的潜力,突出了臭氧和芬顿工艺在处理难降解含氮化合物中的有效性 (Bhat & Gogate, 2021).

安全和危害

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

属性

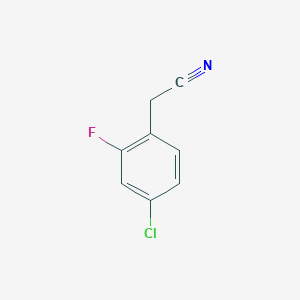

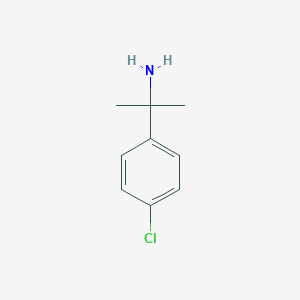

IUPAC Name |

2-(4-chlorophenyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUUNSQUTQELEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452501 |

Source

|

| Record name | 2-(4-chlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)propan-2-amine | |

CAS RN |

17797-11-4 |

Source

|

| Record name | 2-(4-chlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-1-METHYLETHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)